molecular formula C10H13BrO B13027479 1-(2-Bromoethyl)-3-ethoxybenzene

1-(2-Bromoethyl)-3-ethoxybenzene

Cat. No.: B13027479
M. Wt: 229.11 g/mol
InChI Key: CXMNLCZIFHWTQX-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-ethoxybenzene is an organic compound with the molecular formula C10H13BrO It consists of a benzene ring substituted with a bromoethyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-3-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethoxyethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-3-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Nucleophilic Substitution: Formation of substituted ethylbenzene derivatives.

    Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.

    Reduction: Formation of 3-ethoxyethylbenzene.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-ethoxybenzene involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a good leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromoethyl)-3-ethoxybenzene is unique due to the presence of both bromoethyl and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and other applications .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(2-bromoethyl)-3-ethoxybenzene

InChI

InChI=1S/C10H13BrO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7H2,1H3

InChI Key

CXMNLCZIFHWTQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CCBr

Origin of Product

United States

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